molecular formula C10H8BrNO B1373161 8-Bromo-5-methoxyquinoline CAS No. 1312610-18-6

8-Bromo-5-methoxyquinoline

Cat. No.: B1373161
CAS No.: 1312610-18-6
M. Wt: 238.08 g/mol
InChI Key: BAUAVZWFJILVIQ-UHFFFAOYSA-N
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Description

8-Bromo-5-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 8-Bromo-5-methoxyquinoline typically involves the bromination of 5-methoxyquinoline. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to meet higher demand.

Chemical Reactions Analysis

8-Bromo-5-methoxyquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, iron bromide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-5-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-5-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play crucial roles in modulating the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, making the compound useful in drug development .

Comparison with Similar Compounds

8-Bromo-5-methoxyquinoline can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-bromo-5-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUAVZWFJILVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=NC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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